3-cyano-6,7-dihydro-4-trifluoromethyl-1,5h-cyclopenta-[b]-pyrid-2-one
Description
3-Cyano-6,7-dihydro-4-trifluoromethyl-1,5H-cyclopenta-[b]-pyrid-2-one (CAS: 371967-27-0) is a bicyclic heterocyclic compound with a fused cyclopentane-pyridinone core. Its molecular formula is C₁₀H₇F₃N₂O (MW: 228.18), featuring a cyano group at position 3 and a trifluoromethyl (CF₃) group at position 4 . The cyclopenta[b]pyridinone scaffold imparts conformational rigidity, while the electron-withdrawing substituents (CN and CF₃) enhance electrophilicity and metabolic stability.
Properties
IUPAC Name |
2-oxo-4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)8-5-2-1-3-7(5)15-9(16)6(8)4-14/h1-3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPNKURDNFJADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)C(=C2C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371967-27-0 | |
| Record name | 3-Cyano-6,7-dihydro-4-trifluoromethyl-1,5H-cyclopenta-[b]-pyrid-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Design and Components
A scalable one-pot synthesis leverages dimedone (5,5-dimethylcyclohexane-1,3-dione), enamino nitriles, and fluorinated aldehydes to construct the cyclopenta[b]pyridine skeleton. For the target compound, 4-hydroxy-3-methoxybenzaldehyde serves as the aryl component, while 2-aminoprop-1-ene-1,1,3-tricarbonitrile contributes the nitrile functionality. The trifluoromethyl group is introduced via a fluorinated building block or post-cyclization modification.
Mechanistic Pathway
- Michael Addition : Dimedone’s active methylene group undergoes nucleophilic attack on the α,β-unsaturated intermediate formed from the aldehyde and enamino nitrile.
- Cyclization : Intramolecular dehydration generates the fused pyridine ring, facilitated by refluxing n-butanol with trimethylamine as a base.
- Trifluoromethyl Incorporation : Electrophilic trifluoromethylation using CF3I or Umemoto’s reagent at position 4 completes the substitution pattern.
Representative Conditions :
- Solvent: n-Butanol
- Temperature: Reflux (≈117°C)
- Catalyst: Trimethylamine (5 mol%)
- Yield: 70–75% after recrystallization from DMF.
Electrophilic Cyanation of β-Keto Intermediates
Intermediate Preparation
The β-keto ester precursor, 2-oxo-4-trifluoromethyl-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate, is synthesized via Claisen condensation between ethyl cyclopentanone-2-carboxylate and trifluoromethylacetyl chloride. Reduction with sodium borohydride in methanol achieves the dihydro state.
Cyanation Protocol
Electrophilic cyanation employs cinchoninium bromide as a phase-transfer catalyst and cyanogen bromide (BrCN) as the cyanating agent. The reaction proceeds under biphasic conditions (dichloromethane-water) at 0–5°C to minimize side reactions.
Optimized Parameters :
- Catalyst Loading: 10 mol% cinchoninium bromide
- Reaction Time: 12 h
- Yield: 82–85% (isolated via silica gel chromatography).
Palladium-Catalyzed Reductive Amination
Reductive Cyclization
A palladium-carbon (Pd/C) mediated reductive amination constructs the pyridone ring from nitro precursors. For example, 3-nitro-4-trifluoromethylcyclopenta[b]pyridine is hydrogenated under H2 atmosphere, followed by in situ cyanation using TMSCN.
Key Steps :
- Nitro Reduction : Pd/C (5 wt%), H2 (50 psi), methanol, 25°C, 3 h.
- Cyanation : Trimethylsilyl cyanide (TMSCN, 1.2 equiv), ZnI2 (0.1 equiv), DMF, 80°C, 6 h.
Overall Yield : 68% after column purification.
Alternative Routes and Modifications
Suzuki-Miyaura Coupling
While not directly applied to the target compound, analogous pyridones utilize Suzuki coupling for aryl group introduction. Adapting this method could enable diversification at position 4 using trifluoromethyl-bearing boronates.
Solid-Phase Synthesis
Immobilized resins (e.g., Wang resin) facilitate stepwise assembly, though yields remain suboptimal (≈45%) due to steric hindrance during cyclization.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-cyano-6,7-dihydro-4-trifluoromethyl-1,5h-cyclopenta-[b]-pyrid-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-cyano-6,7-dihydro-4-trifluoromethyl-1,5h-cyclopenta-[b]-pyrid-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-cyano-6,7-dihydro-4-trifluoromethyl-1,5h-cyclopenta-[b]-pyrid-2-one involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 . These interactions suggest that the compound may disrupt key cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The target compound is compared to three analogues:
4-(Trifluoromethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one (JKZ)
Thiophene-2-carboxylic acid (3-cyano-6,7-dichloro-1,4-di-N-oxidequinoxalin-2-yl)amide (Compound 20)
5-Nitrothiophene-2-carboxylic acid (3-cyano-6,7-dimethyl-1,4-di-N-oxidequinoxalin-2-yl)amide (Compound 37)
Table 1: Structural and Physical Properties
Spectral and Analytical Data
- Infrared (IR) Spectroscopy: The target compound’s cyano group is expected to show a stretch near 2,238 cm⁻¹, consistent with analogues like Compounds 20 and 37 . The CF₃ group contributes to strong C-F vibrations (~1,100–1,300 cm⁻¹), though specific data for the target is unavailable. JKZ lacks a cyano group, so its IR spectrum would omit the 2,238 cm⁻¹ peak, focusing instead on ketone (C=O, ~1,668 cm⁻¹) and CF₃ signals .
- ¹H-NMR: Quinoxaline derivatives (Compounds 20 and 37) exhibit aromatic proton signals (δ 8.6–7.3 ppm) and NH peaks (~5.7–8.6 ppm) . The target compound’s cyclopenta[b]pyridinone core likely shows protons in the δ 2.5–3.5 ppm range (cyclopentane CH₂) and deshielded aromatic protons near δ 8.0–8.5 ppm .
Table 2: Elemental Analysis Comparison
Functional Implications
- Solubility and Bioavailability: The quinoxaline derivatives (Compounds 20 and 37) have higher molecular weights and sulfur-containing groups, which may reduce solubility compared to the target compound’s compact structure.
Biological Activity
3-Cyano-6,7-dihydro-4-trifluoromethyl-1,5H-cyclopenta-[b]-pyrid-2-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including the trifluoromethyl group and cyano moiety, contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H7N2OF3
- Molecular Weight : 228.17 g/mol
- CAS Number : 371967-27-0
- Purity : >95% (HPLC) .
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
1. Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridine and cyclopentane scaffolds have shown promising results in inhibiting tumor growth.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 1.07 ± 0.22 | |
| Compound B | HepG2 (Liver) | 0.61 ± 0.19 | |
| Compound C | SGC-7901 (Stomach) | 0.51 ± 0.13 |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer proliferation. For example, kinase selectivity profiling has revealed inhibitory effects on CDK1/CyclinA2 and other tyrosine kinases .
- Cytotoxic Mechanisms : The presence of the trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, potentially increasing its interaction with biological targets.
Case Studies
Recent research has explored the efficacy of related compounds in preclinical settings:
Case Study 1: Inhibition of Cancer Cell Proliferation
A study evaluated a series of pyridine derivatives against human gastric cancer cells. The results indicated that compounds with similar structural motifs to this compound displayed significant growth inhibition rates ranging from 75% to 84% at concentrations of 40 µg/mL .
Case Study 2: Selectivity Profiling
In a selectivity profiling study, one derivative showed inhibition rates against several kinases:
Q & A
Q. What are the optimal synthetic routes for 3-cyano-6,7-dihydro-4-trifluoromethyl-1,5H-cyclopenta-[b]-pyrid-2-one, and how can reaction conditions be adjusted to improve yield?
Methodological Answer: The synthesis of this compound typically involves cyclocondensation of trifluoromethyl-substituted cyclopentane precursors with cyanopyridine derivatives. Key steps include:
- Cyclopentane ring functionalization : Introduce trifluoromethyl and cyano groups via nucleophilic substitution or catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres .
- Ring closure : Use acid-catalyzed cyclization (e.g., H₂SO₄ or polyphosphoric acid) at 80–100°C for 6–12 hours .
- Yield optimization : Adjust solvent polarity (e.g., DMF for high-temperature stability or THF for milder conditions) and stoichiometry of reagents (1:1.2 molar ratio of cyclopentane precursor to cyanopyridine derivative). Purification via column chromatography (silica gel, hexane/EtOAc 4:1) typically achieves >70% purity .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolve the bicyclic framework and substituent positions using SHELX software for refinement (e.g., SHELXL-2019 for high-resolution data) .
- NMR spectroscopy : Confirm proton environments via ¹H NMR (δ 2.8–3.2 ppm for cyclopentane protons; δ 7.1–7.5 ppm for aromatic protons if present) and ¹³C NMR (δ 110–120 ppm for cyano carbons) .
- Mass spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak at m/z 228.18 (calculated for C₁₀H₇F₃N₂O) .
Q. How do solvent polarity and pH influence the compound’s solubility in biological assays?
Methodological Answer:
- Solubility profiling : Test in DMSO (high solubility at 50 mg/mL), PBS (pH 7.4, solubility <1 mg/mL), and ethanol (moderate solubility at 10 mg/mL) .
- pH adjustments : Use buffered solutions (e.g., citrate buffer at pH 5.0) to enhance solubility for in vitro assays. For cell-based studies, employ co-solvents like PEG-400 (<5% v/v) to avoid cytotoxicity .
Advanced Research Questions
Q. What is the mechanistic role of the trifluoromethyl group in modulating the compound’s reactivity and bioactivity?
Methodological Answer:
- Electron-withdrawing effects : The -CF₃ group stabilizes transition states in nucleophilic aromatic substitution reactions, enhancing regioselectivity .
- Biological interactions : Computational docking (AutoDock Vina) reveals that the -CF₃ group forms hydrophobic interactions with enzyme active sites (e.g., kinase ATP-binding pockets), improving binding affinity by 2–3 kcal/mol compared to non-fluorinated analogs .
- Metabolic stability : Fluorination reduces oxidative metabolism in cytochrome P450 assays (t₁/₂ > 120 mins vs. <30 mins for non-fluorinated analogs) .
Q. How can computational modeling guide the design of derivatives with enhanced antiviral activity?
Methodological Answer:
- QSAR studies : Use Gaussian 16 to calculate electrostatic potential maps, identifying regions (e.g., C3 position) for functional group additions to improve binding to viral proteases .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., SARS-CoV-2 Mpro) for 100 ns to assess stability of hydrogen bonds between the cyano group and catalytic Cys145 .
- ADMET prediction : Employ SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration in neurotropic virus studies .
Q. How can contradictory data in crystallographic and spectroscopic analyses be resolved?
Methodological Answer:
- Multi-technique validation : Cross-validate X-ray data (e.g., SHELXL-refined bond lengths) with DFT-optimized geometries (B3LYP/6-31G* basis set) to resolve discrepancies in dihedral angles (>5° differences) .
- Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational flexibility in the cyclopentane ring that may explain anomalous peak splitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
